An In-Depth Technical Guide to 1-Butylpyrrolidin-2-one: Chemical Properties, Structure, and Experimental Protocols
An In-Depth Technical Guide to 1-Butylpyrrolidin-2-one: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Butylpyrrolidin-2-one, also known as N-butyl-2-pyrrolidone (NBP), is a versatile organic compound with significant applications as a solvent and a chemical intermediate. Its favorable properties, including high polarity, excellent solvency, and a high boiling point, make it a valuable component in various industrial and research settings. This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Butylpyrrolidin-2-one, its molecular structure, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications.
Chemical Structure and Identification
1-Butylpyrrolidin-2-one is a derivative of pyrrolidinone, characterized by a five-membered lactam ring with a butyl group attached to the nitrogen atom.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-butylpyrrolidin-2-one[1] |
| Synonyms | N-Butyl-2-pyrrolidone, N-Butylpyrrolidinone, 1-Butyl-2-pyrrolidinone |
| CAS Number | 3470-98-2[1] |
| Molecular Formula | C₈H₁₅NO[2] |
| Molecular Weight | 141.21 g/mol [1] |
| InChI | InChI=1S/C8H15NO/c1-2-3-6-9-7-4-5-8(9)10/h2-7H2,1H3[1] |
| InChIKey | BNXZHVUCNYMNOS-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCCCN1CCCC1=O[1] |
Physicochemical Properties
1-Butylpyrrolidin-2-one is a colorless to pale yellow liquid with a characteristic mild odor.[2] It exhibits high polarity and is miscible with water and a wide range of organic solvents.[2] Its high boiling point and chemical stability make it a suitable solvent for reactions requiring elevated temperatures.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~226 °C |
| pKa | -0.41±0.20 (Predicted) |
| logP | 1.265 |
Applications in Research and Industry
1-Butylpyrrolidin-2-one has a broad range of applications stemming from its excellent solvent properties and its utility as a chemical intermediate.
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Solvent: It is widely used as a solvent in organic synthesis, capable of dissolving a variety of polar and non-polar compounds.[3] It is considered a safer alternative to other dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) due to lower toxicity concerns.
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Pharmaceuticals: It serves as a reaction medium and an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]
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Polymers and Coatings: It is used in the production of polymers, resins, and coatings.[3]
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Other Industrial Uses: It also finds application as a dispersant and a corrosion inhibitor.[3]
Synthesis of 1-Butylpyrrolidin-2-one
A common and effective method for the synthesis of 1-Butylpyrrolidin-2-one is the reaction of gamma-butyrolactone (B3396035) (GBL) with butylamine (B146782). This aminolysis reaction is typically performed at elevated temperatures and pressures.
Experimental Protocol: Synthesis of 1-Butylpyrrolidin-2-one
This protocol describes a representative laboratory-scale synthesis. Industrial processes may operate at higher temperatures and pressures.
Materials:
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Gamma-butyrolactone (GBL)
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Butylamine
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High-pressure reaction vessel (autoclave) with stirring mechanism and temperature control
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Vacuum distillation apparatus
Procedure:
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Charging the Reactor: In a clean, dry high-pressure reaction vessel, add gamma-butyrolactone and a molar excess of butylamine (e.g., a 1:1.5 molar ratio of GBL to butylamine).
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Reaction Conditions: Seal the reactor and heat the mixture to a temperature in the range of 250-290°C. The pressure will increase due to the autogenous pressure of the reactants at this temperature. Maintain these conditions with vigorous stirring for a period of 2-4 hours.
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Cooling and Depressurization: After the reaction time has elapsed, cool the reactor to room temperature. Carefully vent any excess pressure.
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Work-up: Transfer the reaction mixture to a round-bottom flask. Remove the excess, unreacted butylamine and any low-boiling byproducts by distillation at atmospheric pressure.
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Purification: The remaining crude product is purified by vacuum distillation. Collect the fraction corresponding to the boiling point of 1-Butylpyrrolidin-2-one under the specific vacuum conditions. The purity of the collected fractions should be assessed by Gas Chromatography (GC).
Spectroscopic Characterization
The structure and purity of the synthesized 1-Butylpyrrolidin-2-one can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the butyl group (triplet, sextet, sextet, triplet) and the pyrrolidinone ring protons (triplet, quintet, triplet). |
| ¹³C NMR | Resonances for the carbonyl carbon, the four carbons of the butyl group, and the three distinct carbons of the pyrrolidinone ring. |
| FTIR (Neat) | Strong absorption band for the C=O (amide) stretch, typically around 1680-1700 cm⁻¹. C-H stretching and bending vibrations for the aliphatic groups. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 141, and characteristic fragmentation patterns. |
Experimental Protocols: Spectroscopic Analysis
5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
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Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the purified 1-Butylpyrrolidin-2-one in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]
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Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).
5.2 Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
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Sample Preparation (Neat/Thin Film): As 1-Butylpyrrolidin-2-one is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.
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Alternatively (ATR-FTIR): Place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum should be acquired prior to the sample measurement.
5.3 Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern, and to assess purity.
Methodology:
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Sample Preparation: Prepare a dilute solution of 1-Butylpyrrolidin-2-one in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).
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GC Conditions: Inject a small volume (e.g., 1 µL) of the solution into the GC system equipped with a suitable capillary column (e.g., a non-polar column like DB-5). A typical temperature program would start at a low temperature, ramp up to a higher temperature to ensure elution of the compound.
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MS Conditions: The eluent from the GC is directed into the mass spectrometer, which is typically operated in electron ionization (EI) mode. Scan a mass range that includes the expected molecular weight (e.g., m/z 40-200).
Safety and Handling
1-Butylpyrrolidin-2-one is classified as harmful if swallowed and causes skin and eye irritation.[4]
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.
This guide provides a foundational understanding of 1-Butylpyrrolidin-2-one for professionals in scientific research and development. For further detailed information, consulting the cited literature and safety data sheets is recommended.
